2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a fascinating compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step reactions. One common approach starts with the preparation of the key intermediate, 1-phenyl-3-methyl-4-nitropyrazole, through nitration of 3-methyl-1-phenylpyrazole. This intermediate then undergoes a series of cyclization and acylation steps to form the target compound. Reaction conditions such as temperature, solvent, and catalysts are crucial in these steps to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters and using continuous flow reactors. This ensures efficient heat transfer, precise control over reaction conditions, and minimizes side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: The reduction of certain functional groups within the compound can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reactants and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid
Reduction: Sodium borohydride, ethanol
Substitution: Halides, acid chlorides, and suitable bases for deprotonation
Major Products
Major products from these reactions include N-oxides, reduced derivatives, and various substituted analogs, which can be characterized and analyzed using techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide serves as an important intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the design of novel heterocyclic compounds with potential biological activities.
Biology
Biologically, the compound has been explored for its potential as an enzyme inhibitor. Its ability to interact with specific enzyme active sites suggests applications in the development of therapeutic agents targeting diseases such as cancer and inflammatory disorders.
Medicine
In medicine, derivatives of this compound are being studied for their pharmacological properties. Their interactions with various biological targets, including enzymes and receptors, make them promising candidates for drug development.
Industry
Industrially, the compound's unique chemical properties are being leveraged in the development of advanced materials and coatings, particularly where resistance to oxidation and environmental stability are desired.
Mechanism of Action
The mechanism by which 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects. Detailed mechanistic studies using molecular docking and kinetic assays help elucidate these interactions and identify the key residues involved in binding.
Comparison with Similar Compounds
Similar Compounds
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide
Uniqueness
Compared to its analogs, 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide stands out due to the presence of the trifluoromethyl group. This group enhances the compound's lipophilicity, potentially improving its bioavailability and binding affinity to biological targets. Additionally, the electronic effects of the trifluoromethyl group can influence the compound's reactivity and stability, making it a unique and valuable entity in research and industrial applications.
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Properties
IUPAC Name |
2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2/c1-13-17-11-25-29(16-8-3-2-4-9-16)19(17)20(31)28(27-13)12-18(30)26-15-7-5-6-14(10-15)21(22,23)24/h2-11H,12H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLLDOJKTGSUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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